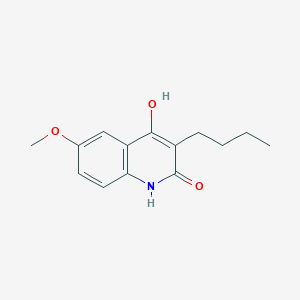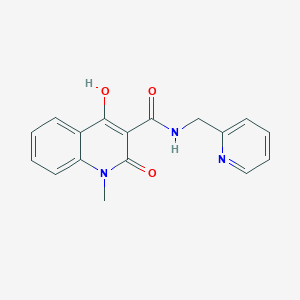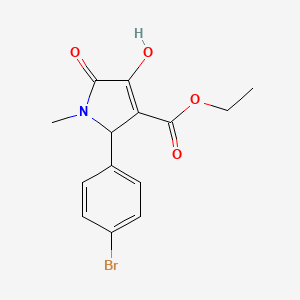
N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide, also known as CQ-1, is a quinolinecarboxamide derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. By inhibiting these pathways, N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide is able to induce apoptosis, inhibit cell proliferation, and reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, the reduction of oxidative stress and inflammation, and the inhibition of angiogenesis. Additionally, N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its low toxicity and high selectivity towards cancer cells, making it a safe and effective treatment option. Additionally, N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have a high bioavailability and good pharmacokinetic properties, making it a potential candidate for drug development. However, one of the limitations of using N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its high cost and limited availability, which may hinder its widespread use in research.
Future Directions
There are several future directions for research on N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide, including the development of novel derivatives with improved efficacy and selectivity, the investigation of its potential as a combination therapy with other anti-cancer drugs, and the exploration of its potential as a treatment for other diseases such as neurodegenerative disorders and infectious diseases. Additionally, further studies on the mechanism of action of N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide and its downstream targets may provide insights into its therapeutic potential and aid in the development of new treatments.
Synthesis Methods
The synthesis of N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 2-chlorobenzylamine with 4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxylic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified through column chromatography to yield N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide as a white powder.
Scientific Research Applications
N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Research has shown that N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide exhibits anti-cancer activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis and cell cycle arrest. Additionally, N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease. Furthermore, N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been found to have antimicrobial activity against various bacterial and fungal strains, making it a potential treatment for infectious diseases.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-pentylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c1-2-3-8-13-25-18-12-7-5-10-16(18)20(26)19(22(25)28)21(27)24-14-15-9-4-6-11-17(15)23/h4-7,9-12,26H,2-3,8,13-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROJZWDDJJVGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-nitro-2-oxo-2H-chromen-4-yl)oxy]acetamide](/img/structure/B5914050.png)
![2-[(cyanomethyl)thio]-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5914055.png)
![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5914059.png)
![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5914074.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914093.png)
![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5914097.png)
![2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5914100.png)
![N-1,3-benzodioxol-5-yl-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914106.png)
![2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914107.png)

![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914112.png)

